molecular formula C16H13NO2 B2869609 1-(2-methylbenzyl)indoline-2,3-dione CAS No. 426215-32-9; 79183-26-9

1-(2-methylbenzyl)indoline-2,3-dione

Cat. No.: B2869609
CAS No.: 426215-32-9; 79183-26-9
M. Wt: 251.285
InChI Key: BDMQEKTUDOKLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylbenzyl)indoline-2,3-dione (CAS: Not explicitly listed; molecular formula: C₁₆H₁₃NO₂; molecular weight: 252.26 g/mol) is an indoline-2,3-dione derivative substituted with a 2-methylbenzyl group at the N1 position. This compound is synthesized via N-alkylation of isatin (indoline-2,3-dione) with 2-methylbenzyl halide under basic conditions, yielding a yellow crystalline solid with a melting point of 142–144°C . Its IR spectrum features characteristic peaks at 757 cm⁻¹ (C-Cl/C-H bending in substituted benzene) and 1739 cm⁻¹ (C=O stretching of the dione moiety) . The compound’s structural simplicity and versatility make it a scaffold for developing bioactive molecules, particularly in antimicrobial and anticonvulsant research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-6-2-3-7-12(11)10-17-14-9-5-4-8-13(14)15(18)16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMQEKTUDOKLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(2-Methylbenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

The biological and physicochemical properties of 1-(2-methylbenzyl)indoline-2,3-dione are influenced by the electronic and steric effects of substituents on the benzyl group. Key analogues include:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Findings References
1-(2-Methylbenzyl) derivative 2-methylbenzyl 252.26 142–144 Moderate antibacterial activity; used as a reference in SAR studies
1-(4-Fluorophenyl) 4-fluorophenyl 256.22 152–154 Enhanced antimicrobial activity due to electron-withdrawing F substituent
1-(4-Chlorobenzyl) 4-chlorobenzyl 272.70 176–178 Superior anticonvulsant activity (300 mg/kg in MES-induced seizures)
1-(2-Chlorobenzyl) 2-chlorobenzyl 271.70 Not reported Corrosion inhibition in acidic media (88% efficiency at 1 mM)
1-(3-Methylbenzyl) 3-methylbenzyl 252.26 140–142 Lower antimicrobial potency compared to 2-methyl isomer

Key Observations :

  • Positional Effects : Ortho-substituted derivatives (e.g., 2-methyl or 2-chloro) exhibit distinct steric interactions, often reducing solubility but enhancing target binding in enzyme inhibition .
  • Electron-Withdrawing Groups : Halogenated derivatives (e.g., 4-fluoro or 4-chloro) show improved biological activity due to increased electrophilicity of the dione moiety, enhancing interactions with microbial enzymes or neuronal ion channels .
Complex Hybrid Derivatives

Hybridization with pharmacophores or functional groups further modulates activity:

Compound Hybrid Structure Key Activity References
1-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione (IIId) Piperazine-acetyl-fluorobenzyl Potent acetylcholinesterase inhibition (IC₅₀ < donepezil)
1-((3,6-di(pyridin-2-yl)pyridazin-4-yl)methyl)indoline-2,3-dione (FM1) Pyridazine-pyrrole hybrid Corrosion inhibition (Langmuir adsorption)
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione (P2) Triazole-methyl 92% inhibition of mild steel corrosion in HCl

Key Observations :

  • Pharmacophore Integration : Addition of piperazine (IIId) enhances CNS permeability and enzyme binding, making it relevant for Alzheimer’s therapy .
  • Material Science Applications: Triazole (P2) and pyridazine (FM1) hybrids demonstrate the scaffold’s adaptability in non-pharmacological applications like corrosion inhibition .
Sulfonyl and Alkyl Derivatives

Sulfonyl and long-chain alkyl substitutions alter hydrophobicity and bioavailability:

Compound Substituent Melting Point (°C) LogP (Calculated) Key Findings References
1-(Hexadecylsulfonyl)indoline-2,3-dione Hexadecylsulfonyl 122–124 8.2 Amphiphilic antibacterial agent
1-(Isobutyl)indoline-2,3-dione Isobutyl Not reported 2.1 Precursor for antimicrobial hybrids

Key Observations :

  • Hydrophobic Effects : Sulfonyl derivatives (e.g., hexadecylsulfonyl) exhibit membrane-disrupting antibacterial activity due to increased lipophilicity (LogP > 8) .
  • Synthetic Utility : Alkyl derivatives (e.g., isobutyl) serve as intermediates for Schiff base hybrids with broad-spectrum antimicrobial activity .

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